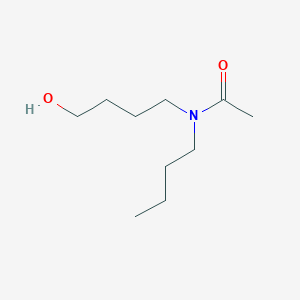
N-Butyl-N-(4-hydroxybutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(4-hydroxybutyl)acetamide is an organic compound with the molecular formula C10H21NO2. It is a derivative of acetamide, where the nitrogen atom is substituted with a butyl group and a 4-hydroxybutyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-hydroxybutyl)acetamide typically involves the reaction of butylamine with 4-hydroxybutyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Butylamine with 4-Hydroxybutyl Acetate:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4-hydroxybutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-Butyl-N-(4-oxobutyl)acetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Butyl-N-(4-hydroxybutyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-(4-hydroxybutyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxybutyl)acetamide: Similar structure but lacks the butyl group.
N-Butylacetamide: Similar structure but lacks the 4-hydroxybutyl group.
N-Butyl-N-(2-hydroxyethyl)acetamide: Similar structure but with a 2-hydroxyethyl group instead of a 4-hydroxybutyl group.
Uniqueness
N-Butyl-N-(4-hydroxybutyl)acetamide is unique due to the presence of both the butyl and 4-hydroxybutyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-butyl-N-(4-hydroxybutyl)acetamide |
InChI |
InChI=1S/C10H21NO2/c1-3-4-7-11(10(2)13)8-5-6-9-12/h12H,3-9H2,1-2H3 |
InChI Key |
CNTGTTHYTDCDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCCO)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)

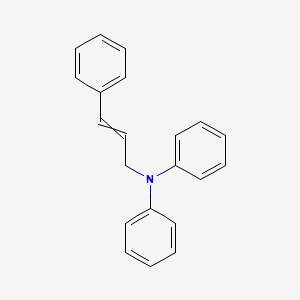
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
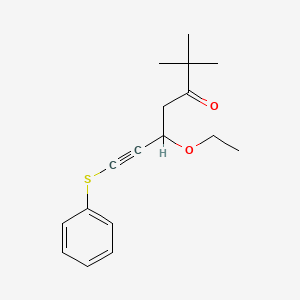
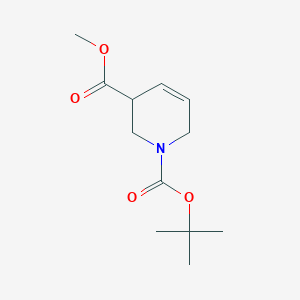
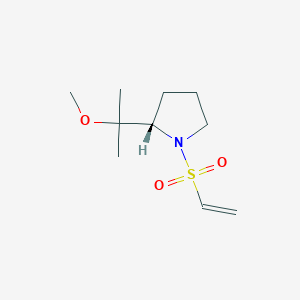
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)

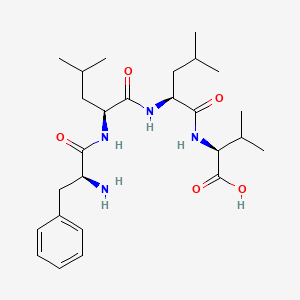
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)

